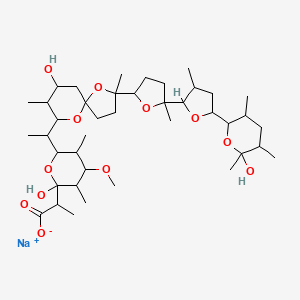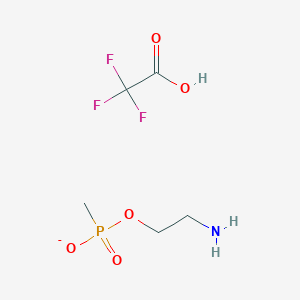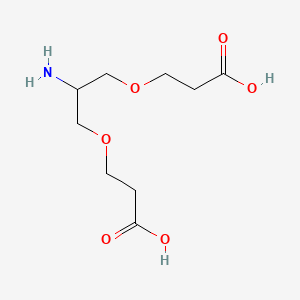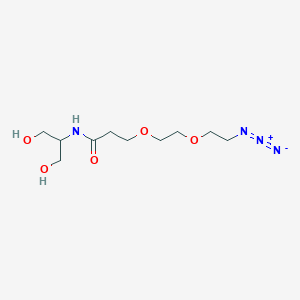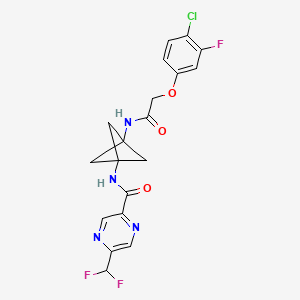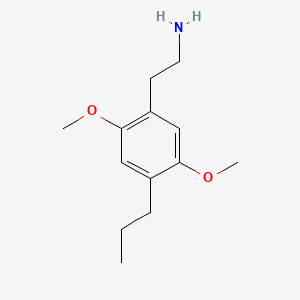
6CEPN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6CEPN is an inhibitor of Cyclooxygenase-1 that acts by suppressing colorectal cancer growth.
科学的研究の応用
STEM Learning Improvements : Research by Khaeroningtyas, Permanasari, and Hamidah (2016) demonstrated that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model can enhance students' scientific literacy, particularly in understanding temperature and its changes (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Dip-Pen Nanolithography (DPN) in Material Science : Salaita, Wang, and Mirkin (2007) discussed the application of DPN, a technique that combines atomic force microscopy with the ability to deposit materials at the sub-100-nm scale. This has implications for molecular electronics and biological recognition studies (Salaita, Wang, & Mirkin, 2007).
Ethical Use of Animals in Research : Strech and Dirnagl (2019) proposed an extension to the 3R (Replacement, Reduction, Refinement) framework in animal research, adding Robustness, Registration, and Reporting to ensure the scientific value and ethical conduct of animal studies (Strech & Dirnagl, 2019).
Six Sigma Methodology in Process Improvement : Rowlands and Antony (2003) illustrated the application of the Design of Experiments (DOE) method, a component of Six Sigma, in improving the spot welding process. This method is key in enhancing process yield and reducing variability (Rowlands & Antony, 2003).
Management of Scientific Research Projects : Hors, Goldberg, Almeida, Babio Júnior, and Rizzo (2012) discussed employing Lean Six Sigma and PMBOK tools for efficient management of scientific research projects at a general hospital, highlighting improvements in people, processes, systems, and organizational culture (Hors et al., 2012).
特性
CAS番号 |
1054549-73-3 |
|---|---|
製品名 |
6CEPN |
分子式 |
C23H18O5 |
分子量 |
374.39 |
IUPAC名 |
(E)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-styrylchroman-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+ |
InChIキー |
WBONVHMXTSZBAF-IZZDOVSWSA-N |
SMILES |
O=C1CC(C2=CC=C(O)C=C2)OC3=C1C(O)=C(/C=C/C4=CC=CC=C4)C(O)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6CEPN; 6-CEPN; 6 CEPN; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
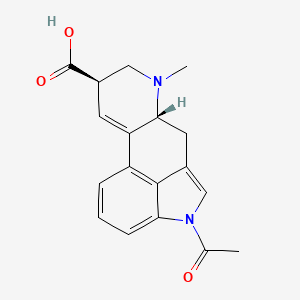
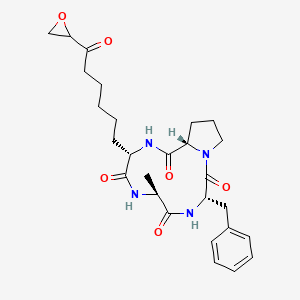
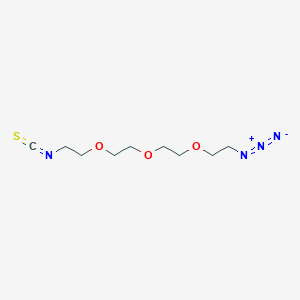
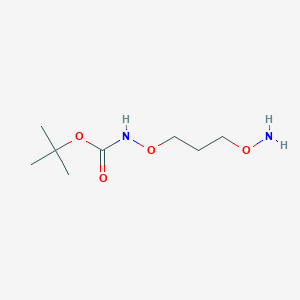
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
